methyl(nitroso)[2-(pyridin-2-yl)ethyl]amine
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Overview
Description
Methyl(nitroso)[2-(pyridin-2-yl)ethyl]amine is a chemical compound with the molecular formula C8H11N3O. It is also known by its IUPAC name, N-methyl-N-(2-(pyridin-2-yl)ethyl)nitrous amide . This compound is characterized by the presence of a nitroso group attached to a methylated amine and a pyridine ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl(nitroso)[2-(pyridin-2-yl)ethyl]amine typically involves the reaction of N-methyl-N-(2-(pyridin-2-yl)ethyl)amine with nitrosating agents such as sodium nitrite in the presence of an acid . The reaction is carried out under controlled temperature conditions to ensure the formation of the desired nitroso compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl(nitroso)[2-(pyridin-2-yl)ethyl]amine undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro compounds.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitroso group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl(nitroso)[2-(pyridin-2-yl)ethyl]amine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of methyl(nitroso)[2-(pyridin-2-yl)ethyl]amine involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can undergo redox reactions, leading to the formation of reactive intermediates that can modify biological molecules. These interactions can affect various cellular pathways and processes, contributing to the compound’s biological activities .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl(nitroso)[2-(pyridin-2-yl)ethyl]amine is unique due to its specific structural features, including the presence of both a nitroso group and a pyridine ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
32635-81-7 |
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Molecular Formula |
C8H11N3O |
Molecular Weight |
165.19 g/mol |
IUPAC Name |
N-methyl-N-(2-pyridin-2-ylethyl)nitrous amide |
InChI |
InChI=1S/C8H11N3O/c1-11(10-12)7-5-8-4-2-3-6-9-8/h2-4,6H,5,7H2,1H3 |
InChI Key |
RSPHCMYPFWSJIJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCC1=CC=CC=N1)N=O |
Purity |
95 |
Origin of Product |
United States |
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